molecular formula C12H10FNO B14051231 (3-Fluoro-4-(pyridin-3-yl)phenyl)methanol

(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol

Cat. No.: B14051231
M. Wt: 203.21 g/mol
InChI Key: CYIYFEOCCSMFJB-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group with a methanol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® for the fluorination step, which is a highly effective fluorinating reagent . The reaction conditions often require a basic environment to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Fluoro-4-(pyridin-3-yl)phenyl)aldehyde or (3-Fluoro-4-(pyridin-3-yl)phenyl)carboxylic acid.

Scientific Research Applications

(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (3-Fluoro-4-(pyridin-3-yl)phenyl)methanol exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further affecting the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine: Similar structure but with an amine group instead of methanol.

    (3-Fluoro-4-(pyridin-3-yl)phenyl)carboxylic acid: Contains a carboxylic acid group instead of methanol.

    (3-Fluoro-4-(pyridin-3-yl)phenyl)aldehyde: Features an aldehyde group in place of methanol.

Uniqueness

(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol is unique due to the presence of the methanol group, which can be easily modified to create a variety of derivatives. This flexibility makes it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

(3-fluoro-4-pyridin-3-ylphenyl)methanol

InChI

InChI=1S/C12H10FNO/c13-12-6-9(8-15)3-4-11(12)10-2-1-5-14-7-10/h1-7,15H,8H2

InChI Key

CYIYFEOCCSMFJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)CO)F

Origin of Product

United States

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